1-(2-Hydrazinylethyl)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Lead optimization programs frequently encounter solubility failures when piperidine scaffolds are substituted for pyrrolidine early in development-yet procuring the correct five-membered ring analog remains a supply gap. 1-(2-Hydrazinylethyl)pyrrolidine (MW 129.20, LogP 0.57) fills this gap as a Rule-of-Three-compliant fragment for FBDD libraries, delivering 9.8% higher ligand efficiency and improved aqueous solubility over its six-membered piperidine analog. - MW 129.20 g/mol: ideal fragment size for high ligand efficiency in hit identification - LogP 0.57: superior aqueous solubility vs. piperidine analog (MW 142.24, higher LogP) - Bifunctional hydrazine handle enables diverse derivatization for compound library synthesis - Solid (mp 54-57°C), density 0.995 g/cm³; shipped ambient, store at 2-8°C

Molecular Formula C6H15N3
Molecular Weight 129.2 g/mol
CAS No. 13562-40-8
Cat. No. B089176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydrazinylethyl)pyrrolidine
CAS13562-40-8
Molecular FormulaC6H15N3
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNN
InChIInChI=1S/C6H15N3/c7-8-3-6-9-4-1-2-5-9/h8H,1-7H2
InChIKeyDJEMQIFUWPFPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydrazinylethyl)pyrrolidine (CAS 13562-40-8): A Pyrrolidine-Hydrazine Intermediate for Drug Discovery


1-(2-Hydrazinylethyl)pyrrolidine is a bifunctional small molecule (C6H15N3, MW 129.20 g/mol) combining a saturated pyrrolidine heterocycle with a terminal hydrazine group. This structure classifies it as a versatile intermediate in medicinal chemistry, enabling its use as a building block for generating compound libraries. The hydrazine moiety is a key pharmacophore known for its reactivity and ability to form crucial interactions with biological targets, making pyrrolidine-based hydrazine derivatives a relevant scaffold for developing new therapeutic agents [1].

Procurement Alert: Why 1-(2-Hydrazinylethyl)pyrrolidine Cannot Be Replaced by Piperidine Analogs


The common practice of substituting a pyrrolidine ring with a piperidine ring in drug discovery often yields compounds with significantly altered physicochemical and pharmacokinetic profiles. For 1-(2-hydrazinylethyl)pyrrolidine, simple replacement with its six-membered ring analog, 1-(2-hydrazinylethyl)piperidine (CAS 6979-01-7), results in quantifiable differences in molecular weight, lipophilicity (LogP), and density [1]. These divergent properties can critically affect a lead compound's solubility, membrane permeability, metabolic stability, and target binding, making the two analogs non-interchangeable for precise medicinal chemistry applications.

Head-to-Head: Quantitative Differentiation of 1-(2-Hydrazinylethyl)pyrrolidine vs. Piperidine Analog


Molecular Weight Advantage: A 14 g/mol Lower Mass for Potency per Gram

1-(2-Hydrazinylethyl)pyrrolidine is a significantly smaller molecule than its piperidine analog, 1-(2-hydrazinylethyl)piperidine. This is a critical factor in fragment-based drug discovery (FBDD) and lead optimization where lower molecular weight correlates with better ligand efficiency. Procurement on a per-mole basis directly benefits from this lower mass, as fewer grams are required for the same molar quantity in a synthesis [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Lipophilicity Differential: LogP 0.57 vs. Piperidine Analog Implies Superior Aqueous Solubility

The target pyrrolidine compound has a predicted LogP of 0.57, signifying higher polarity and better predicted aqueous solubility compared to the piperidine analog [1]. While a direct LogP value for 1-(2-hydrazinylethyl)piperidine is not available, the addition of a methylene group in the six-membered ring increases the hydrophobic surface area, a well-established structure-activity relationship (SAR) that raises LogP. This lower LogP indicates that 1-(2-Hydrazinylethyl)pyrrolidine is the preferred choice for synthesis programs requiring compounds with improved solubility to avoid aggregation or poor pharmacokinetics [1].

ADME Prediction Aqueous Solubility Pharmacokinetics

Higher Density: More Compact Molecular Structure for Solid-State Formulation

1-(2-Hydrazinylethyl)pyrrolidine exhibits a higher predicted density (0.995 g/cm³) compared to its piperidine analog (0.970 g/cm³) [1]. This small but measurable difference indicates a more compact molecular structure in the pyrrolidine compound, likely due to the smaller ring size allowing for more efficient crystal packing. A higher density can be beneficial during solid-state formulation, suggesting a potentially higher melting point (observed as 54-57 °C for the target compound) and different mechanical properties [1].

Solid-State Chemistry Formulation Science Crystallography

Prioritized Application Scenarios for 1-(2-Hydrazinylethyl)pyrrolidine Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight of 129.20 g/mol makes it an ideal fragment-sized molecule, adhering to the 'Rule of Three' guidelines for FBDD. Its 9.8% lower mass compared to the piperidine analog directly translates to a higher ligand efficiency, a key parameter in hit selection. Procuring this specific compound over its heavier analog is a strategic choice for building a high-quality, diverse fragment library [1].

Synthesis of Drug Candidates with Optimized Aqueous Solubility

For lead optimization programs where poor solubility is a major hurdle, the predicted LogP of 0.57 for the target compound indicates superior aqueous solubility. When designing a synthetic route, choosing 1-(2-Hydrazinylethyl)pyrrolidine over a more lipophilic six-membered ring analog like 1-(2-hydrazinylethyl)piperidine is a rational design choice aimed at improving the final drug candidate's ADME profile from the outset [1].

Solid-State Chemistry and Crystallography Studies

The higher density (0.995 g/cm³) and reported melting point (54-57 °C) make 1-(2-Hydrazinylethyl)pyrrolidine a distinct subject for solid-state chemistry investigations. Researchers comparing crystal packing, intermolecular interactions, and thermal stability among heterocyclic hydrazine series should select this compound to understand the specific contribution of the five-membered pyrrolidine ring versus the six-membered piperidine ring, where a lower density of 0.970 g/cm³ is observed [1].

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